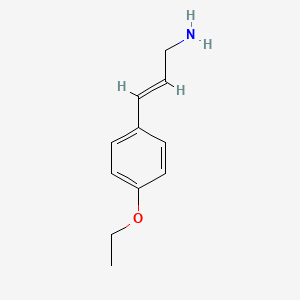

3-(4-Ethoxyphenyl)prop-2-en-1-amine

CAS No.: 1315378-56-3

Cat. No.: VC2840834

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315378-56-3 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ |

| Standard InChI Key | IWCYSGZCRCQHAN-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/CN |

| SMILES | CCOC1=CC=C(C=C1)C=CCN |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=CCN |

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of 3-(4-Ethoxyphenyl)prop-2-en-1-amine consists of three primary components:

-

A phenyl ring with an ethoxy group (-OCH₂CH₃) at the para position

-

A prop-2-en chain (allylic system) connecting the phenyl ring to the amine group

-

A primary amine (-NH₂) group at the terminal position

The compound features a carbon-carbon double bond in the prop-2-en chain, which can exist in either E (trans) or Z (cis) configuration, though the E configuration is typically more stable due to reduced steric hindrance.

Physical Properties

Based on structural analysis and comparison with similar compounds, 3-(4-Ethoxyphenyl)prop-2-en-1-amine is expected to exhibit the following properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Physical State | Likely a pale yellow liquid or low-melting solid |

| Solubility | Soluble in organic solvents (ethanol, chloroform); limited water solubility |

| Boiling Point | Estimated 285-300°C at standard pressure |

| Melting Point | Likely below room temperature |

| Density | Estimated 1.0-1.1 g/cm³ |

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

-

IR Spectroscopy: Bands for N-H stretching (3300-3500 cm⁻¹), C=C stretching (1620-1680 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching (1200-1300 cm⁻¹)

-

NMR Spectroscopy: Distinctive signals for the ethoxy protons, aromatic protons, olefinic protons, and amine protons

-

Mass Spectrometry: Molecular ion peak at m/z 177, with fragmentation patterns reflecting the ethoxy and amine functional groups

Synthesis Methods

Principal Synthetic Routes

Several synthetic pathways can be employed for the preparation of 3-(4-Ethoxyphenyl)prop-2-en-1-amine:

Condensation-Reduction Route

One efficient approach involves:

-

Condensation of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene

-

Reduction of the nitro group using appropriate reducing agents such as lithium aluminum hydride or hydrogen with palladium catalyst

This method typically produces the E-isomer preferentially due to thermodynamic considerations during the condensation step.

Wittig Reaction Pathway

An alternative route utilizes the Wittig reaction:

-

Reaction of 4-ethoxybenzaldehyde with an appropriate phosphonium ylide containing a protected amine functionality

-

Deprotection to reveal the primary amine group

Laboratory Scale Procedures

For laboratory synthesis, the following procedure could be employed:

-

Dissolve 4-ethoxybenzaldehyde (1 equivalent) in anhydrous ethanol

-

Add nitromethane (1.2 equivalents) and a catalytic amount of base (potassium hydroxide or sodium methoxide)

-

Stir the mixture at room temperature for 24-48 hours

-

Isolate the intermediate nitrostyrene by filtration or extraction

-

Reduce the nitro group using an appropriate reducing agent under controlled conditions

-

Purify the final product through crystallization or chromatography

Chemical Reactions

Reactivity of the Amine Group

The primary amine functionality in 3-(4-Ethoxyphenyl)prop-2-en-1-amine participates in various reactions:

Nucleophilic Reactions

As a nucleophile, the amine can react with:

-

Acyl chlorides to form amides

-

Aldehydes and ketones to form imines (Schiff bases)

-

Isocyanates to form urea derivatives

-

Epoxides to form β-amino alcohols

Acid-Base Interactions

The amine group:

-

Functions as a base, accepting protons to form ammonium salts

-

Reacts with acids to form water-soluble salts (hydrochlorides, sulfates)

-

Can be protected using common protecting groups (Boc, Cbz, Fmoc)

Reactivity of the Double Bond

The carbon-carbon double bond in the prop-2-en chain is susceptible to:

Addition Reactions

-

Hydrogenation to form the saturated 3-(4-ethoxyphenyl)propylamine

-

Halogenation to form dihalides

-

Hydration to form alcohols

-

Epoxidation to form epoxides

Oxidative Transformations

-

Ozonolysis to cleave the double bond

-

Dihydroxylation to form diols

-

Halohydrin formation with hypohalous acids

Reactions of the Ethoxy Group

The ethoxy substituent can undergo:

-

Cleavage under strongly acidic conditions to form the corresponding phenol

-

Transetherfication with other alcohols under appropriate catalytic conditions

-

Oxidative degradation under harsh oxidative conditions

Applications in Research

Synthetic Organic Chemistry

3-(4-Ethoxyphenyl)prop-2-en-1-amine serves as:

-

A versatile building block for more complex molecules

-

A precursor for heterocyclic compounds

-

A model compound for studying stereoselective transformations

Medicinal Chemistry

The compound has potential applications in medicinal chemistry:

-

As a scaffold for developing bioactive compounds

-

For structure-activity relationship studies

-

As an intermediate in the synthesis of pharmaceutical agents

Materials Science

Potential applications in materials science include:

-

Monomer for specialized polymers

-

Component in functional materials

-

Precursor for compounds with specific optical or electronic properties

Biological Activity

Neurological Activity

The phenylethylamine-like structure suggests potential:

-

Interaction with neurotransmitter systems

-

Affinity for certain receptor types

-

Modulatory effects on neuronal signaling

Structure-Activity Relationships

The following structural features likely influence biological activity:

-

The ethoxy substituent, which affects lipophilicity and hydrogen bonding

-

The double bond, which constrains conformational flexibility

-

The distance between the aromatic ring and the amine group, which is critical for receptor binding

Comparison with Similar Compounds

Comparison with Methoxy Analog

3-(4-Ethoxyphenyl)prop-2-en-1-amine differs from 3-(4-methoxyphenyl)prop-2-en-1-amine in several aspects:

| Feature | 3-(4-Ethoxyphenyl)prop-2-en-1-amine | 3-(4-Methoxyphenyl)prop-2-en-1-amine |

|---|---|---|

| Molecular Weight | 177.24 g/mol | 163.22 g/mol |

| Lipophilicity | Higher (more lipophilic) | Lower |

| Steric Bulk | Greater at para position | Less pronounced |

| Metabolic Sites | Additional site for oxidation | Fewer metabolic pathways |

| Membrane Permeability | Potentially enhanced | Relatively lower |

The methoxy analog (3-(4-methoxyphenyl)prop-2-en-1-amine) has a molecular weight of 163.22 g/mol and demonstrates different physical and chemical properties due to the smaller methoxy substituent.

Comparison with Propynyl Derivatives

When compared to alkyne-containing analogs like 3-(4-methoxyphenyl)-2-propyn-1-ol:

| Property | 3-(4-Ethoxyphenyl)prop-2-en-1-amine | 3-(4-Methoxyphenyl)-2-propyn-1-ol |

|---|---|---|

| Functional Group | Primary amine | Primary alcohol |

| Carbon Chain | Alkene (prop-2-en) | Alkyne (prop-2-yn) |

| Reactivity Profile | Nucleophilic amine reactions | Alcohol reactions, alkyne additions |

| Molecular Weight | 177.24 g/mol | 162.19 g/mol |

| Hydrogen Bonding | Amine donor/acceptor | Alcohol donor/acceptor |

The propynyl derivative has a molecular weight of 162.19 g/mol and exhibits a density of approximately 1.1 g/cm³, with a significantly higher boiling point of about 285.5°C at 760 mmHg .

Comparison with Phenylethylamines

When compared to related compounds like 1-(4-methoxyphenyl)ethylamine:

| Characteristic | 3-(4-Ethoxyphenyl)prop-2-en-1-amine | 1-(4-Methoxyphenyl)ethylamine |

|---|---|---|

| Carbon Chain | Three carbons with unsaturation | Two carbons (saturated) |

| Stereogenic Center | None (unless specifically reduced) | Present at the benzylic position |

| Conformational Flexibility | Restricted by C=C double bond | More flexible |

| Applications | Building block, synthetic intermediate | Chiral resolving agent, chiral auxiliary |

1-(4-Methoxyphenyl)ethylamine has been extensively studied for its applications as a chiral resolving agent and chiral auxiliary in asymmetric synthesis .

Current Research and Future Directions

Emerging Applications

Current research with phenylpropylamine derivatives focuses on:

-

Development of novel synthetic methodologies

-

Investigation of potential biological activities

-

Exploration of applications in catalysis

-

Structure-property relationship studies

Future Research Opportunities

Promising research directions include:

-

Investigation of stereoselective synthesis methods

-

Development of derivatives with enhanced properties

-

Study of metabolic pathways and pharmacokinetics

-

Exploration of applications in sustainable chemistry

Challenges in Research

Current challenges in the study of 3-(4-Ethoxyphenyl)prop-2-en-1-amine include:

-

Limited published data on specific properties

-

Need for improved synthetic routes with higher yields

-

Development of analytical methods for characterization

-

Understanding of structure-activity relationships in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume